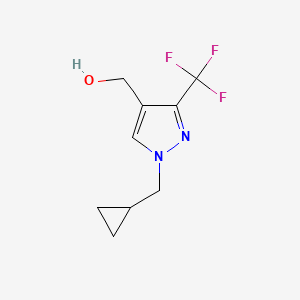

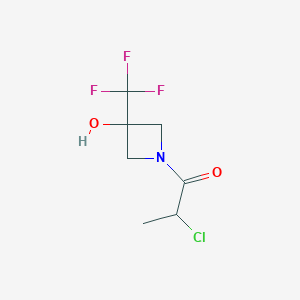

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

Übersicht

Beschreibung

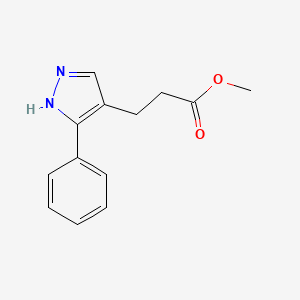

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one, commonly referred to as 2-Chloro-1-azetidine, is an organic compound belonging to the azetidine family of heterocyclic compounds. It is an important intermediate in organic synthesis, and has been used in a variety of scientific and pharmaceutical applications. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is a versatile compound in synthetic organic chemistry, serving as a building block for various chemical transformations. Research highlights its use in synthesizing trifluoromethyl-containing aminopropanes, oxazinan-2-ones, aziridines, and dioxan-2-ones. These transformations leverage the unique reactivity of the azetidin-2-one backbone, which can undergo nucleophilic substitution and ring expansion reactions to generate complex molecular architectures with potential pharmaceutical relevance (Dao Thi et al., 2018).

Antimicrobial and Antitubercular Activities

The compound and its derivatives have been explored for their antimicrobial properties. Notably, azetidin-2-one derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. These studies have identified compounds with significant inhibitory activity against specific strains, suggesting the potential of azetidin-2-one scaffolds in developing new antimicrobial and antitubercular agents. This application is particularly important in the context of rising antibiotic resistance, highlighting the need for novel therapeutic agents with unique mechanisms of action (Ilango & Arunkumar, 2011).

Chemical Reactivity and Ring Expansion

The chemical reactivity of azetidin-2-ones, including this compound, allows for interesting ring expansion reactions that lead to the synthesis of novel bicyclic and tricyclic structures. These reactions often involve the formation of N-acyliminium intermediates, which can be trapped intramolecularly by various nucleophiles to yield complex cyclic structures. This synthetic versatility underscores the utility of azetidin-2-ones in constructing novel molecular frameworks, which could have implications in pharmaceutical development and material science (Dekeukeleire et al., 2009).

Enzyme Inhibition

Azetidin-2-one derivatives have been studied for their potential as enzyme inhibitors, demonstrating activity against specific enzymes such as elastase. This enzymatic inhibition property is particularly relevant for developing therapeutic agents aimed at treating diseases associated with excessive elastase activity, such as certain inflammatory conditions and pulmonary diseases. Research in this area focuses on the structure-activity relationships (SAR) of azetidin-2-one derivatives, aiming to optimize their inhibitory potency and selectivity for therapeutic applications (Beauve et al., 1999).

Wirkmechanismus

Mode of Action

Without specific information, it’s difficult to determine the exact mode of action. The trifluoromethyl group in the compound could potentially undergo various chemical reactions, leading to the formation of covalent bonds with target molecules .

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. The presence of a trifluoromethyl group suggests that it might be involved in radical trifluoromethylation reactions .

Eigenschaften

IUPAC Name |

2-chloro-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClF3NO2/c1-4(8)5(13)12-2-6(14,3-12)7(9,10)11/h4,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQAZCQXCJMOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)(C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.